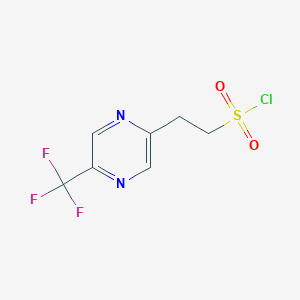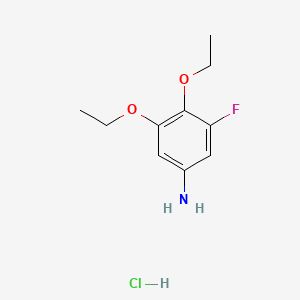
3,4-Diethoxy-5-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-5-fluoroaniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two ethoxy groups and one fluorine atom attached to the benzene ring, along with an aniline group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-5-fluoroaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, 3,4-diethoxyaniline, undergoes nitration to introduce a nitro group.
Fluorination: The nitro compound is then subjected to fluorination to replace the nitro group with a fluorine atom.
Reduction: The nitro group is reduced to an amine group.
Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Diethoxy-5-fluoroaniline hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3,4-Diethoxy-5-fluoroaniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used to study the effects of fluorinated aniline derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound is investigated for its potential therapeutic properties. Fluorinated aniline derivatives are known for their activity in various medicinal chemistry applications, including as potential anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative used in similar applications.
3,4-Difluoroaniline: Contains two fluorine atoms and is used in the synthesis of more complex molecules.
2-Fluoroaniline: Another fluorinated aniline with different substitution patterns and properties.
Uniqueness: 3,4-Diethoxy-5-fluoroaniline hydrochloride is unique due to the presence of both ethoxy groups and a fluorine atom, which confer distinct chemical and physical properties. These modifications can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H15ClFNO2 |
|---|---|
Molecular Weight |
235.68 g/mol |
IUPAC Name |
3,4-diethoxy-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H14FNO2.ClH/c1-3-13-9-6-7(12)5-8(11)10(9)14-4-2;/h5-6H,3-4,12H2,1-2H3;1H |
InChI Key |
LXEVSWUZSVOGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)N)F)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
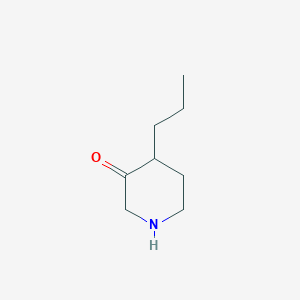
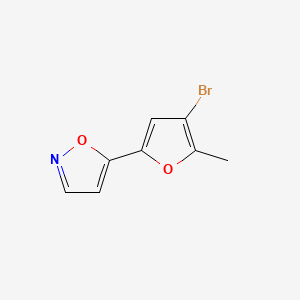
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)


![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
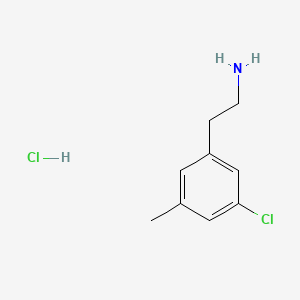
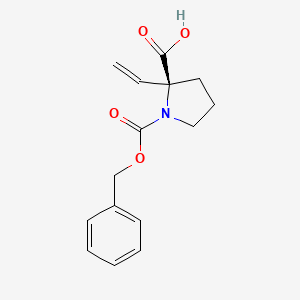
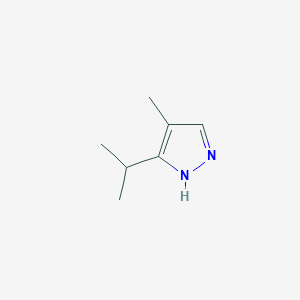

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
